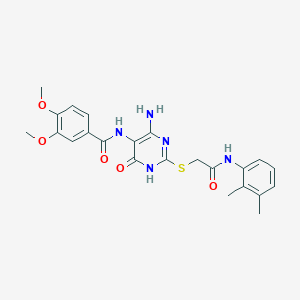

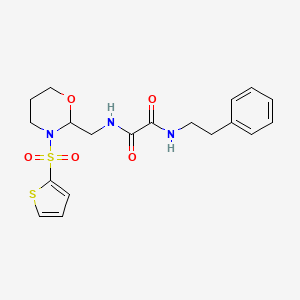

![molecular formula C7H6IN3 B2385116 7-Iodo-5-méthyl-pyrrolo[2,3-b]pyrazine CAS No. 2306270-59-5](/img/structure/B2385116.png)

7-Iodo-5-méthyl-pyrrolo[2,3-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” is an organic compound . It is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives, including “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine”, can be synthesized through various routes. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular formula of “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” is C7H6IN3 . The InChI code for this compound is 1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical form of “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” is an off-white solid . It has a molecular weight of 259.05 . The compound should be stored at 0-8°C .Mécanisme D'action

Target of Action

Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is suggested that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the target, which is a common interaction in many bioactive molecules .

Biochemical Pathways

Pyrrolopyrazine derivatives have been known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Given its potential biological activities, it may induce a variety of cellular responses depending on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for the research on 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine. One of the main areas of interest is the development of new anticancer drugs based on this compound. It is also important to further investigate its mechanism of action and its potential applications in the treatment of bacterial and fungal infections. In addition, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new compounds with improved properties. Finally, the investigation of its potential side effects and toxicity profile is essential for its further development as a drug candidate.

Conclusion:

In conclusion, 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is a promising compound that has gained importance in scientific research due to its unique properties. Its potential applications in the field of medicinal chemistry, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs for the treatment of cancer, bacterial and fungal infections, and other diseases.

Méthodes De Synthèse

The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine involves the reaction of 5-methylpyrrolo[2,3-b]pyrazine with iodine in the presence of a strong acid catalyst. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by column chromatography. This method has been reported in a research article by Wang et al. (2019).

Applications De Recherche Scientifique

- Axe de recherche: Les scientifiques ont exploré son potentiel en tant que squelette pour la conception de nouveaux médicaments. En modifiant sa structure, les chercheurs visent à créer des composés avec des propriétés pharmacologiques améliorées, telles qu'une meilleure biodisponibilité, sélectivité et efficacité .

- Axe de recherche: Le 7-Iodo-5-méthyl-pyrrolo[2,3-b]pyrazine a été étudié comme inhibiteur de kinase. Les chercheurs étudient ses interactions avec des kinases spécifiques, dans le but de développer des thérapies ciblées pour diverses tumeurs malignes .

- Axe de recherche: Les scientifiques ont évalué l'activité antiproliférative de ce composé, en particulier dans les cellules leucémiques (par exemple, les cellules KG1). Déterminer sa puissance et son mécanisme d'action est essentiel pour des applications thérapeutiques potentielles .

- Axe de recherche: Les chercheurs explorent si le this compound pourrait servir de composé de tête pour développer des produits agrochimiques respectueux de l'environnement. Ses effets sur les ravageurs, les mauvaises herbes et la croissance des plantes sont d'intérêt .

- Axe de recherche: Le système π-conjugué unique de ce composé le rend intéressant pour l'électronique organique. Les scientifiques étudient ses propriétés de transport de charge, sa stabilité et ses applications potentielles dans les transistors à effet de champ organiques (OFET) et les cellules solaires .

- Axe de recherche: Les chercheurs étudient les spectres d'absorption et d'émission du this compound. Ses propriétés luminescentes pourraient trouver des applications dans les capteurs, l'imagerie ou les matériaux électroluminescents .

Chimie médicinale et développement de médicaments

Inhibiteurs de kinases

Activité antiproliférative

Applications agricoles

Science des matériaux et électronique organique

Propriétés photophysiques et luminescence

Safety and Hazards

The safety information for “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” indicates that it is a warning substance . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

7-iodo-5-methylpyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAIMZLSOFEBQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=NC=CN=C21)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

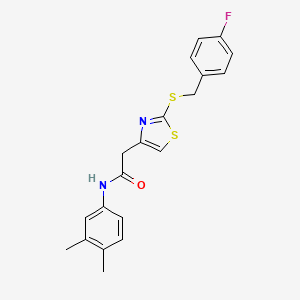

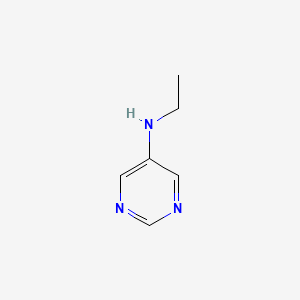

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)

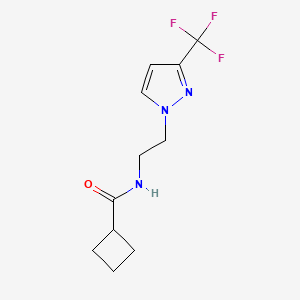

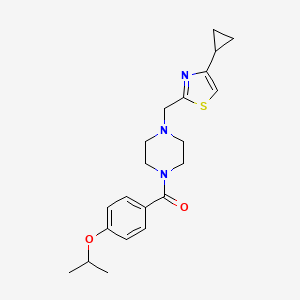

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

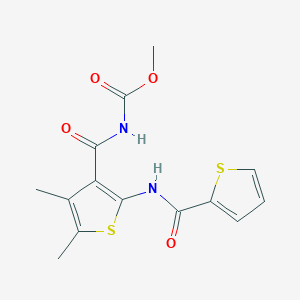

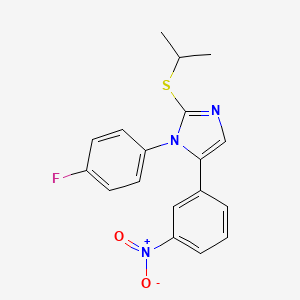

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

amine](/img/structure/B2385047.png)

![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)